2-(Cyclopentylformamido)propanoic acid
Overview
Description
2-(Cyclopentylformamido)propanoic acid, also known as N-(Cyclopentylcarbonyl)alanine, is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group attached to a formamido group, which is further attached to a propanoic acid group . The InChI code for this compound is 1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a predicted melting point of 140.00° C, a predicted boiling point of 422.0° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.51 .Scientific Research Applications
Bioavailability in Primates : A study on the bioavailability of a compound related to 2-(Cyclopentylformamido)propanoic acid, 2-Amino-3-(methylamino)propanoic acid (BMAA), found that a significant portion (80%) of orally administered BMAA was absorbed into the systemic circulation in cynomolgus monkeys (Duncan et al., 1992).
Blood-Brain Barrier Permeability : Another research focused on BMAA, closely related to this compound, indicated limited brain uptake due to low blood-brain barrier permeability (Duncan et al., 1991).
Antibacterial Activity : A study on cyclopentenones, which include compounds structurally similar to this compound, showed that a specific cyclopentenone derivative exhibited antibacterial activity against Staphylococcus aureus and Bacillus cereus (Li et al., 2009).
Chemical Synthesis and Applications : Research on the synthesis of various compounds, including those related to this compound, has demonstrated applications in the fields of analytical chemistry, pharmaceuticals, and materials science. This includes studies on the synthesis of cyclopentenones (Li et al., 2009) and the use of related compounds in facilitating chemical reactions (Ranganathan et al., 1999).
Pharmacokinetics and Toxicity Studies : The pharmacokinetics and potential toxicity of compounds related to this compound have been studied, providing insights into their behavior in biological systems and potential applications in drug development and safety evaluation (Duncan et al., 1991).
Safety and Hazards
The safety information available indicates that 2-(Cyclopentylformamido)propanoic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Future Directions
Properties
IUPAC Name |
2-(cyclopentanecarbonylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHVFWMGYCZXDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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